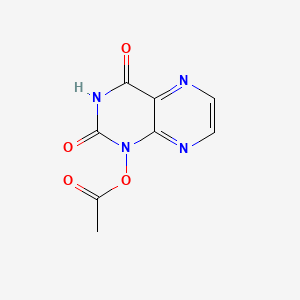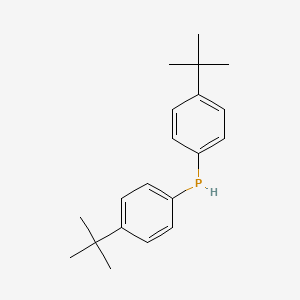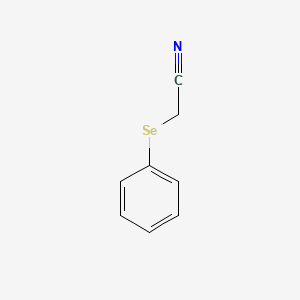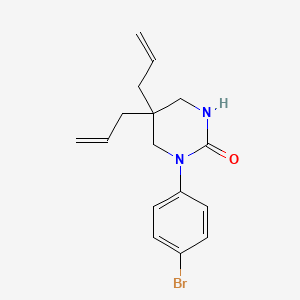
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a bromophenyl and two propenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with propenyl-substituted urea derivatives in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of phenyl-substituted pyrimidinone.
Substitution: Formation of iodophenyl or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. Additionally, it is being explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In cancer therapy, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydro-1-(4-chlorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Tetrahydro-1-(4-fluorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Tetrahydro-1-(4-methylphenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
Uniqueness
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom can enhance the biological activity of the compound, making it more effective as an antimicrobial or anticancer agent compared to its chloro, fluoro, or methyl analogs.
Propiedades
Número CAS |
35965-92-5 |
|---|---|
Fórmula molecular |
C16H19BrN2O |
Peso molecular |
335.24 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H19BrN2O/c1-3-9-16(10-4-2)11-18-15(20)19(12-16)14-7-5-13(17)6-8-14/h3-8H,1-2,9-12H2,(H,18,20) |
Clave InChI |
RWFPTRARHIBOTO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CNC(=O)N(C1)C2=CC=C(C=C2)Br)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
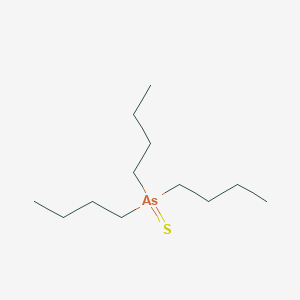
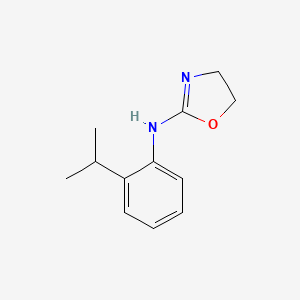
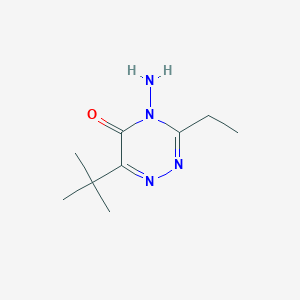
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)

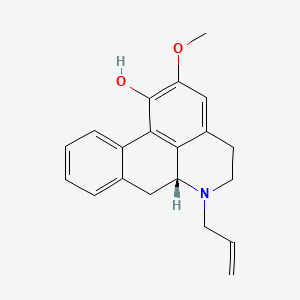
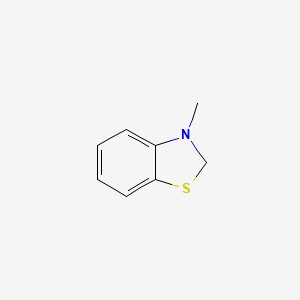

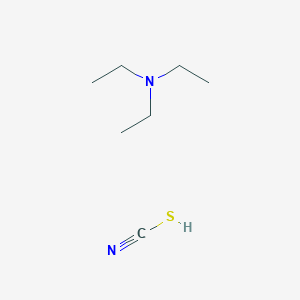
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
